molecular formula C12H9ClN2O4 B1356630 Ethyl 4-chloro-6-nitroquinoline-3-carboxylate CAS No. 103514-54-1

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

Cat. No. B1356630
M. Wt: 280.66 g/mol
InChI Key: UYLBXSAYGSUOJS-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization, nitration, chlorination, and other functional group transformations. For instance, the synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, a related compound, was achieved through a Friedländer reaction promoted by chlorotrimethylsilane (TMSCl) . Another related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, was synthesized from 4-methoxyaniline through cyclization, nitration, and chlorination steps . These methods highlight the versatility of quinoline synthesis, which can be adapted to introduce various substituents at different positions on the quinoline ring.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as chloro, nitro, and ester groups, can significantly influence the chemical and physical properties of the compound. NMR spectroscopy is a common technique used to confirm the structure of synthesized quinoline derivatives, as reported for various halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates .

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitution and ring transformation reactions. For example, chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione underwent substitution reactions with nucleophiles such as sodium azide, amines, and thiophenol, leading to novel quinolinone derivatives . Additionally, the reactivity of quinoline derivatives towards nucleophilic addition and cyclocondensation reactions has been demonstrated in the synthesis of substituted 3-aminoquinolines from nitroarenes and protected ethyl aminocrotonate .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like nitro and chloro can affect the electron density of the quinoline ring, thereby impacting its reactivity. The physical properties such as melting points and solubility are also determined by the substituents present on the quinoline core. For instance, the synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate under microwave-assistance using aluminium metal as a catalyst resulted in a high yield of the product, and its structure was confirmed by melting point measurements and NMR spectrometry .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, its interaction with salicylaldehyde oxyanion has led to the formation of novel 4-oxo-[1,4]benzoxazepino[2,3-h]quinoline-3-carboxylic esters. These compounds have been characterized through various analytical techniques, including X-ray structure determination, and some have shown good antifungal activity against C. albicans (Farrayeh, El-Abadelah, Zahra, Haddad, & Voelte, 2013).

Catalyzed Synthesis

The compound has also been synthesized using novel catalytic methods, such as the Gould-Jacobs reaction catalyzed by aluminium metal under microwave assistance, achieving high yields and confirming the product's structure through NMR spectrometry and melting point measurements (Bao-an, 2012).

Antimicrobial Drug Synthesis

In the development of potential antimicrobial drugs, derivatives of 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, related to the parent compound, have been synthesized, with certain derivatives exhibiting significant antibacterial activity, pointing towards the importance of such compounds in medicinal chemistry (Glushkov, Dronova, Elina, Porokhovaya, Padeĭskaya, Radkevich, & Shipilova, 1989).

Spectroscopic and Theoretical Studies

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate derivatives have been subjects of extensive spectroscopic and theoretical studies, helping to understand their electronic structures, tautomeric forms, and the nature of their radical anions, which is crucial for their applications in various fields, including photodynamic therapy and as photosensitizers (Rimarčík, Punyain, Lukes, Klein, Dvoranová, Kelterer, Milata, Lietava, & Brezová, 2011).

Anticoccidial Activity

Ethyl 6-substitutedbenzyloxy-7-alkoxy-4-hydroxyquinoline-3-carboxylates, a class of compounds synthesized from ethyl 4-chloro-6-nitroquinoline-3-carboxylate, have demonstrated anticoccidial activities, which are of great interest in veterinary medicine and the poultry industry (Zou, Yan, Weng, Li, Wu, Wang, & Wang, 2009).

Safety And Hazards


  • Toxicity : As with any chemical compound, caution is necessary. Consult safety data sheets (SDS) for handling instructions.

  • Hazard Symbols : May carry hazard symbols such as “Harmful” or “Irritant.”

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on Ethyl 4-chloro-6-nitroquinoline-3-carboxylate should focus on:



  • Biological Activity : Investigate potential applications in medicine or agrochemicals.

  • Synthetic Modifications : Explore derivatization strategies to enhance properties.

  • Mechanistic Studies : Understand its interactions with biological targets.


Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding of this compound’s properties and applications123.


properties

IUPAC Name

ethyl 4-chloro-6-nitroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-14-10-4-3-7(15(17)18)5-8(10)11(9)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLBXSAYGSUOJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540574
Record name Ethyl 4-chloro-6-nitroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-6-nitroquinoline-3-carboxylate

CAS RN

103514-54-1
Record name Ethyl 4-chloro-6-nitro-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103514-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-6-nitroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3a in chloroform were added 4 equivalents of oxalyl chloride followed by 0.1 equiv. of dimethylformamide. The solution was refluxed for 3 hours and was quenched with 5 M sodium hydroxide solution at 4° C. The chloroform layer was collected, washed with 100 mL water and brine solution, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. Product was obtained by recrystallization using acetone. 1H-NMR (CDCl3) δ (ppm): 1.48 (3H, t, J=7.08 Hz), 4.55 (2H, q, J=7.08 Hz), 8.31 (1H, d, J=9.27 Hz), 8.62 (1H, m), 9.36 (2H, m). m/z 281.7 (MH+).
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